![molecular formula C13H17NO5S B5831326 [4-(1-piperidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5831326.png)
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid, also known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid exerts its effects by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by [4-(1-piperidinylsulfonyl)phenoxy]acetic acid leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to inflammation. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, [4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-(1-piperidinylsulfonyl)phenoxy]acetic acid in lab experiments is its specificity towards GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without affecting other cellular processes. Additionally, [4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using [4-(1-piperidinylsulfonyl)phenoxy]acetic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several possible future directions for research involving [4-(1-piperidinylsulfonyl)phenoxy]acetic acid. One area of interest is its potential application in the treatment of cancer. [4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in human clinical trials. Another area of interest is its potential application in the treatment of neurological disorders. [4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent for this and other neurological disorders.
Méthodes De Synthèse
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid can be synthesized using various methods, including the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting compound with 4-hydroxyphenylacetic acid. Another method involves the reaction of 4-(1-piperidinylsulfonyl)phenol with chloroacetic acid in the presence of a base. The resulting compound is then hydrolyzed to obtain [4-(1-piperidinylsulfonyl)phenoxy]acetic acid.
Applications De Recherche Scientifique
[4-(1-piperidinylsulfonyl)phenoxy]acetic acid has been extensively studied for its potential applications in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)10-19-11-4-6-12(7-5-11)20(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBUOXLYAUYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B5831249.png)
![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
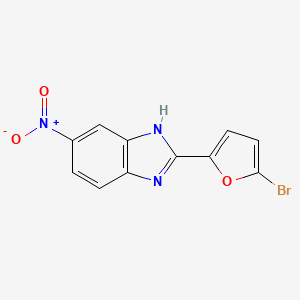
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)
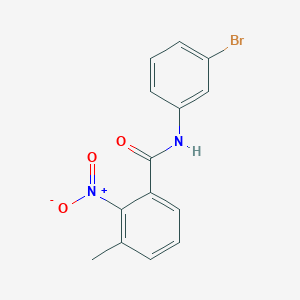
![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)
![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)
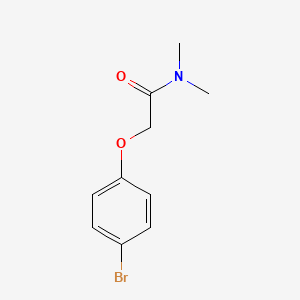
![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)
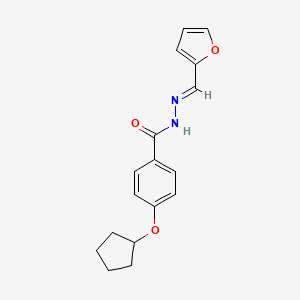
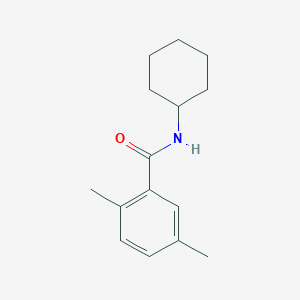
![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)